Human PrCP Inhibitory Potency: Moderate Affinity vs. Ultra-Potent Dichlorobenzimidazole Comparators
Against recombinant human PrCP, CAS 313405-92-4 exhibits an IC50 of 31 nM using the Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate, representing approximately 31-fold lower potency than the Sigma-Aldrich PrCP inhibitor (IC50 1 nM) and approximately 31-fold lower than compound 8o (IC50 1 nM) [1][2]. This intermediate potency profile positions 313405-92-4 as useful for applications requiring sub-maximal PrCP inhibition.
| Evidence Dimension | Inhibitory potency against recombinant human PrCP (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM (fluorescence assay, Mca-Ala-Pro-Lys(Dnp)-OH substrate, 30 min) |
| Comparator Or Baseline | Sigma-Aldrich PrCP Inhibitor: IC50 = 1 nM; Compound 8o: IC50 = 1 nM |
| Quantified Difference | 313405-92-4 is ~31-fold less potent than both comparators against human PrCP |
| Conditions | Recombinant human PrCP enzyme; Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate; fluorescence intensity kinetic assay; 30 min incubation |
Why This Matters
Procurement decisions for PrCP inhibitor tool compounds must consider potency tier; 313405-92-4 offers a distinct intermediate potency window unsuitable for maximal-target-occupancy studies but potentially advantageous for partial inhibition or mechanistic dissection of PrCP catalytic function.
- [1] BindingDB. BDBM50365012 (CHEMBL1950916). IC50 = 31 nM: Inhibition of human recombinant PrCP. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365012 View Source
- [2] Zhou C, Garcia-Calvo M, Pinto S, et al. Design and synthesis of prolylcarboxypeptidase (PrCP) inhibitors to validate PrCP as a potential target for obesity. J Med Chem. 2010;53(19):7251-7263. PMID: 20857914. View Source
